

Application Note: High-Sensitivity Analysis of Phenanthrene-[U-13C] by GC-MS/MS

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Compound of Interest

Compound Name: **Phenanthrene-[U-13C]**

Cat. No.: **B1146099**

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Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a structural motif present in various pharmacologically active compounds. Accurate and sensitive quantification of phenanthrene and its metabolites is crucial for environmental monitoring, toxicology studies, and pharmacokinetic analysis in drug development. The use of stable isotope-labeled internal standards, such as **Phenanthrene-[U-13C]**, is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays. This application note provides a detailed protocol for the analysis of **Phenanthrene-[U-13C]** using gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique renowned for its high selectivity and sensitivity.

Experimental Protocol

This protocol outlines a general procedure for the extraction of phenanthrene from a biological matrix (plasma) and subsequent analysis by GC-MS/MS. The method can be adapted for other matrices with appropriate validation.

Sample Preparation: Liquid-Liquid Extraction

- Spiking: To a 1 mL plasma sample, add a known concentration of **Phenanthrene-[U-13C]** solution (e.g., 10 μ L of a 1 μ g/mL solution in methanol) to serve as an internal standard.

- Protein Precipitation: Add 2 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Extraction: Carefully transfer the supernatant to a clean glass tube. Add 5 mL of hexane and vortex for 2 minutes to extract the analytes.
- Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
- Collection: Transfer the upper hexane layer to a new tube.
- Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the dried extract in 100 μ L of a suitable solvent, such as isooctane or toluene, for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

The following tables summarize the recommended starting parameters for the GC-MS/MS analysis of phenanthrene and **Phenanthrene-[U-13C]**. These parameters may require optimization for different instruments and applications.

Table 1: Gas Chromatography (GC) Parameters

Parameter	Value
GC System	Agilent 8890 GC or equivalent
Injection Mode	Pulsed Splitless
Injector Temperature	280 °C
Injection Volume	1 µL
Pulse Pressure	25 psi for 0.5 min
Purge Flow	30 mL/min at 0.75 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program	Initial temperature 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter	Value
MS System	Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Collision Gas	Nitrogen

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Phenanthrene	178	152	20	50
178	76	35	50	
Phenanthrene-[U-13C]*	192	164	20	50
192	82	35	50	

*Note: The MRM transitions for **Phenanthrene-[U-13C]** are proposed based on the fragmentation pattern of the native compound, involving the loss of (13C)2H2. These transitions should be confirmed experimentally on the specific instrument being used.

Data Presentation

The use of a stable isotope-labeled internal standard allows for accurate quantification even with variations in sample preparation and instrument response. The concentration of native phenanthrene in a sample is calculated using the following formula:

$$\text{Concentration} = (\text{AreaAnalyte} / \text{AreaIS}) * (\text{ConcentrationIS} / \text{Response Factor})$$

Where the response factor is determined from a calibration curve.

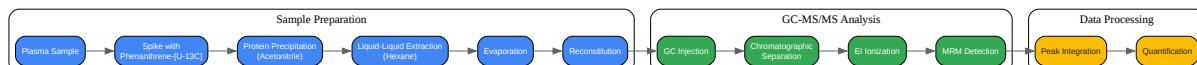
Table 4: Example Quantitative Data (Hypothetical)

Parameter	Value
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Recovery	85-110%
Precision (%RSD)	< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the GC-MS/MS analysis of phenanthrene using a **Phenanthrene-[U-13C]** internal standard.

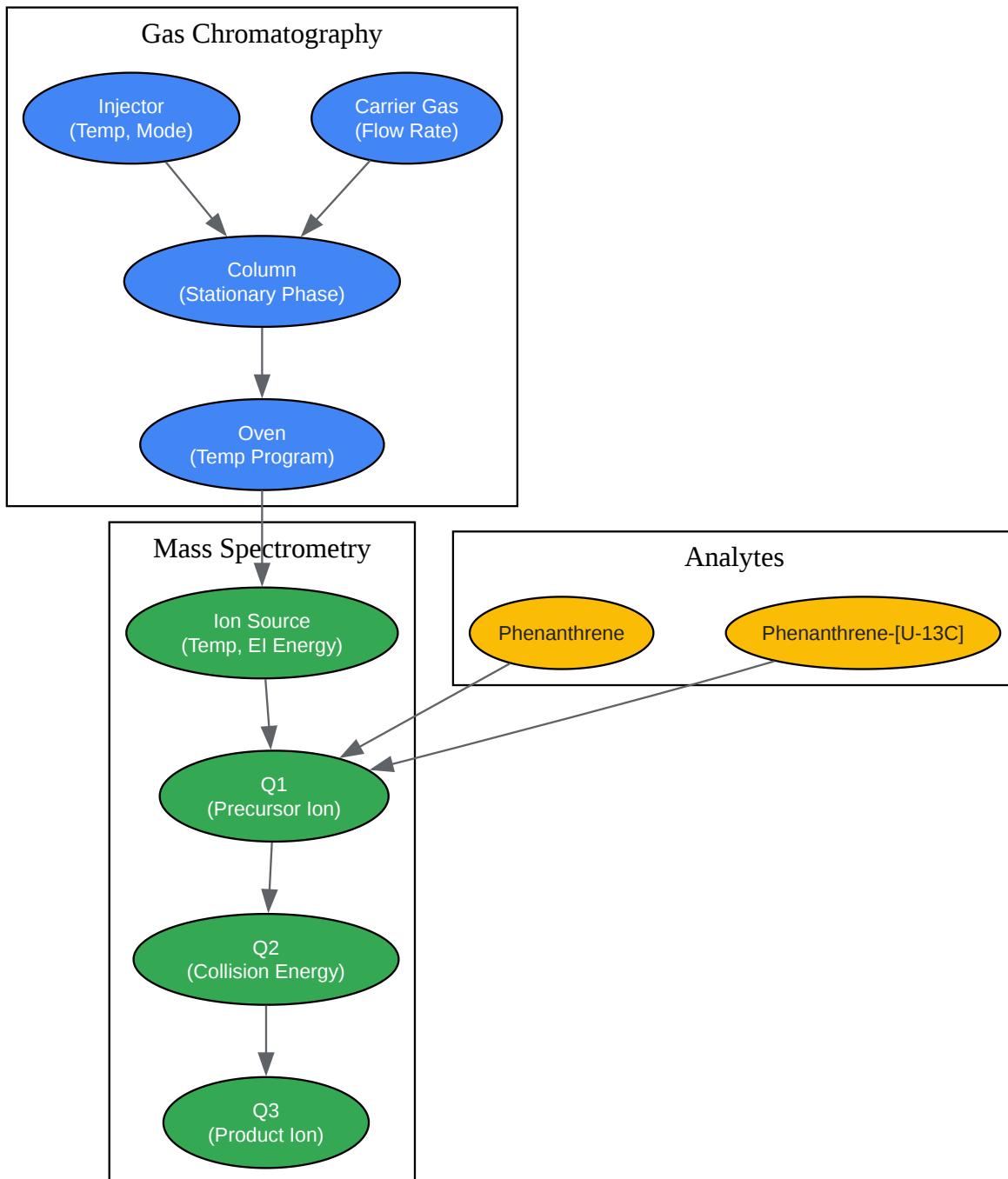


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Caption: Workflow for **Phenanthrene-[U-13C]** analysis.

Logical Relationship of Key Parameters

This diagram shows the relationship between the key components of the GC-MS/MS system and the parameters that need to be optimized for this analysis.



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Caption: Key GC-MS/MS parameter relationships.

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